molecular formula C32H21N3 B12526837 N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine CAS No. 816421-86-0

N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine

Cat. No.: B12526837
CAS No.: 816421-86-0
M. Wt: 447.5 g/mol
InChI Key: LMCBLCIGYWRTLA-UHFFFAOYSA-N
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Description

N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine is a complex organic compound that features a pyrene moiety linked to a phenyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine typically involves the coupling of pyrene derivatives with pyridine-based compounds. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets through its aromatic rings and nitrogen atoms. These interactions can affect various molecular pathways, potentially leading to biological effects such as inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of the pyrene moiety, which imparts distinct electronic and structural properties. This makes it particularly interesting for applications in materials science and molecular research.

Properties

CAS No.

816421-86-0

Molecular Formula

C32H21N3

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-pyren-1-ylphenyl)-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C32H21N3/c1-3-20-33-29(8-1)35(30-9-2-4-21-34-30)26-16-12-22(13-17-26)27-18-14-25-11-10-23-6-5-7-24-15-19-28(27)32(25)31(23)24/h1-21H

InChI Key

LMCBLCIGYWRTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=C(C=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=CC=N7

Origin of Product

United States

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